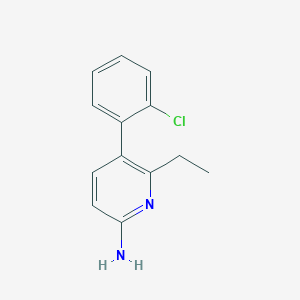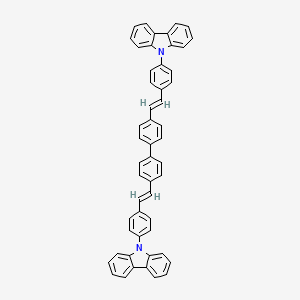
4,4'-Bis(4-(9H-carbazol-9-yl)styryl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl is an organic compound known for its unique structural properties and applications in various fields. It is a derivative of carbazole, a nitrogen-containing heterocycle, and is often used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl typically involves a multi-step process. One common method includes the following steps:
Formation of the Carbazole Derivative: The initial step involves the synthesis of 9H-carbazole derivatives through a series of reactions, including nitration, reduction, and cyclization.
Styryl Group Introduction: The next step involves the introduction of styryl groups to the carbazole derivative. This is usually achieved through a Heck reaction, where the carbazole derivative is reacted with a styrene derivative in the presence of a palladium catalyst.
Coupling Reaction: The final step involves the coupling of the styryl-carbazole derivative with 4,4’-dibromobiphenyl using a Suzuki coupling reaction.
Industrial Production Methods
Industrial production of 4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of OLEDs, organic photovoltaics (OPVs), and other optoelectronic devices
Mécanisme D'action
The mechanism of action of 4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl primarily involves its photophysical properties. The compound exhibits strong fluorescence and high quantum yield, making it an excellent candidate for optoelectronic applications. It acts as a hole-transport material in OLEDs, facilitating the efficient transport of positive charges (holes) from the anode to the emitting layer, thereby enhancing device performance and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’,4’'-Tris(carbazol-9-yl)triphenylamine (TCTA): Known for its use in OLEDs as a hole-transport material.
4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine: Used in organic photovoltaics and OLEDs
Uniqueness
4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl stands out due to its unique combination of high thermal stability, strong fluorescence, and excellent hole-transport properties. These characteristics make it particularly suitable for high-performance optoelectronic devices .
Propriétés
Numéro CAS |
850594-34-2 |
|---|---|
Formule moléculaire |
C52H36N2 |
Poids moléculaire |
688.9 g/mol |
Nom IUPAC |
9-[4-[(E)-2-[4-[4-[(E)-2-(4-carbazol-9-ylphenyl)ethenyl]phenyl]phenyl]ethenyl]phenyl]carbazole |
InChI |
InChI=1S/C52H36N2/c1-5-13-49-45(9-1)46-10-2-6-14-50(46)53(49)43-33-25-39(26-34-43)19-17-37-21-29-41(30-22-37)42-31-23-38(24-32-42)18-20-40-27-35-44(36-28-40)54-51-15-7-3-11-47(51)48-12-4-8-16-52(48)54/h1-36H/b19-17+,20-18+ |
Clé InChI |
FNTXOILWZRIZJS-XPWSMXQVSA-N |
SMILES isomérique |
C1=CC=C2N(C3=CC=CC=C3C2=C1)C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)C6=CC=C(C=C6)/C=C/C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C81 |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C=CC5=CC=C(C=C5)C6=CC=C(C=C6)C=CC7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea](/img/structure/B14126733.png)

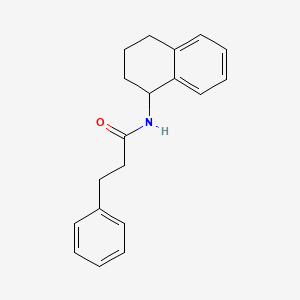
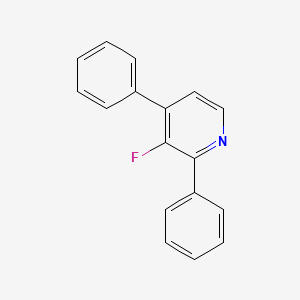
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14126751.png)
![Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14126765.png)
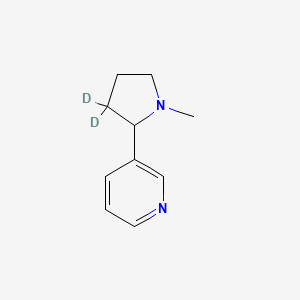
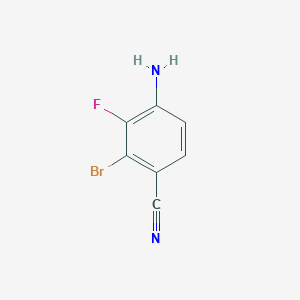
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14126782.png)
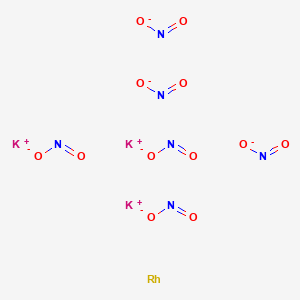
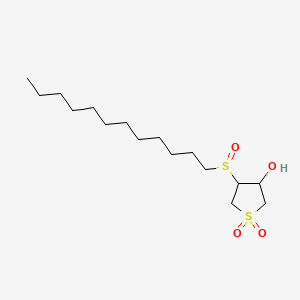

![3-(3-methylphenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126809.png)
